

An In-depth Technical Guide to 1-Hexacosanol: Chemical and Physical Properties

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Compound of Interest

Compound Name: 1-Hexacosanol

Cat. No.: B126811

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexacosanol, also known as ceryl alcohol, is a saturated primary fatty alcohol with a 26-carbon chain.^[1] It is a white, waxy solid at room temperature and is found naturally in the epicuticular wax of many plant species.^[1] This document provides a comprehensive overview of the chemical and physical properties of **1-Hexacosanol**, detailed experimental protocols for their determination, and insights into its biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-Hexacosanol** are summarized in the tables below. These properties are crucial for its application in research and development, particularly in fields such as cosmetics, pharmaceuticals, and material science.

Table 1: General Chemical Properties of 1-Hexacosanol

Property	Value	Reference
Molecular Formula	C26H54O	[2][3]
Molecular Weight	382.71 g/mol	[4]
IUPAC Name	Hexacosan-1-ol	
CAS Number	506-52-5	
Synonyms	Ceryl alcohol, Hexacosyl alcohol, n-Hexacosanol	

Table 2: Physical Properties of 1-Hexacosanol

Property	Value	Reference
Appearance	White to almost white powder or crystals	
Melting Point	78-81 °C	
Boiling Point	240 °C at 0.075 mmHg; 571.9 °C at 760 mmHg	
Density	0.93 g/cm ³	
Solubility	Insoluble in water; Freely soluble in chloroform	
Flash Point	169.8 °C	
Refractive Index	1.47 (estimate)	

Table 3: Spectroscopic Data of 1-Hexacosanol

Spectroscopy	Key Data Points	Reference
^1H NMR (90 MHz, CDCl_3)	δ (ppm): 0.88 (t, 3H, CH_3), 1.26 (s, 48H, $-(\text{CH}_2)_{24}-$), 3.64 (t, 2H, $-\text{CH}_2\text{OH}$)	
^{13}C NMR (50.18 MHz, CDCl_3)	δ (ppm): 14.08, 22.71, 25.81, 29.38, 29.48, 29.74, 31.98, 32.91, 63.14	
IR (KBr Pellet)	ν (cm^{-1}): ~3330 (O-H stretch, broad), ~2920 & ~2850 (C-H stretch), ~1470 & ~1460 (C-H bend), ~1060 (C-O stretch)	
Mass Spectrometry (EI)	Key m/z values can be found in the NIST WebBook.	

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **1-Hexacosanol** are provided below. These protocols are based on standard laboratory practices for long-chain alcohols and waxy solids.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point range of solid, crystalline compounds like **1-Hexacosanol**.

Materials:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- **1-Hexacosanol** sample
- Spatula

- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **1-Hexacosanol** sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom. Invert the tube and tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Set the heating rate to a rapid setting initially. As the temperature approaches the expected melting point of **1-Hexacosanol** (around 70 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

Due to the high boiling point of **1-Hexacosanol** at atmospheric pressure, this method is best performed under reduced pressure. The following is a general procedure for the Thiele tube method, which can be adapted for vacuum.

Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer
- Small test tube

- Capillary tube (sealed at one end)
- **1-Hexacosanol** sample
- Bunsen burner or heating mantle

Procedure:

- **Sample Preparation:** Place a small amount (0.5-1 mL) of **1-Hexacosanol** into the small test tube.
- **Capillary Inversion:** Place the capillary tube, sealed end up, into the test tube containing the sample.
- **Assembly:** Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full. Insert the thermometer and test tube assembly into the Thiele tube, ensuring the oil level is above the sample.
- **Observation:** Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Determination:** When a continuous and rapid stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination (Qualitative and Quantitative)

This protocol outlines a method to determine the solubility of **1-Hexacosanol** in various solvents.

Materials:

- **1-Hexacosanol**
- A selection of solvents (e.g., water, ethanol, chloroform, hexane, acetone)

- Test tubes with stoppers
- Vortex mixer
- Water bath (optional, for gentle heating)
- Analytical balance

Procedure (Qualitative):

- Add approximately 10 mg of **1-Hexacosanol** to a test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Stopper the test tube and vortex for 30 seconds.
- Observe if the solid dissolves completely. If not, gently warm the test tube in a water bath to see if solubility increases with temperature.
- Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure (Quantitative - Gravimetric Method):

- Prepare a saturated solution of **1-Hexacosanol** in a chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent and stirring until equilibrium is reached.
- Carefully filter the saturated solution to remove any undissolved solid.
- Take a known volume of the clear, saturated solution and place it in a pre-weighed evaporating dish.
- Evaporate the solvent completely under a gentle stream of nitrogen or in a fume hood.
- Once the solvent is removed, reweigh the evaporating dish. The difference in weight corresponds to the mass of **1-Hexacosanol** dissolved in that volume of solvent.
- Calculate the solubility in g/100 mL or other appropriate units.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1-Hexacosanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube and ensure the solution is free of any solid particles.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet):

- Grind 1-2 mg of **1-Hexacosanol** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

c. Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of **1-Hexacosanol** in a volatile solvent (e.g., chloroform or hexane).
- The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC column for separation prior to ionization.

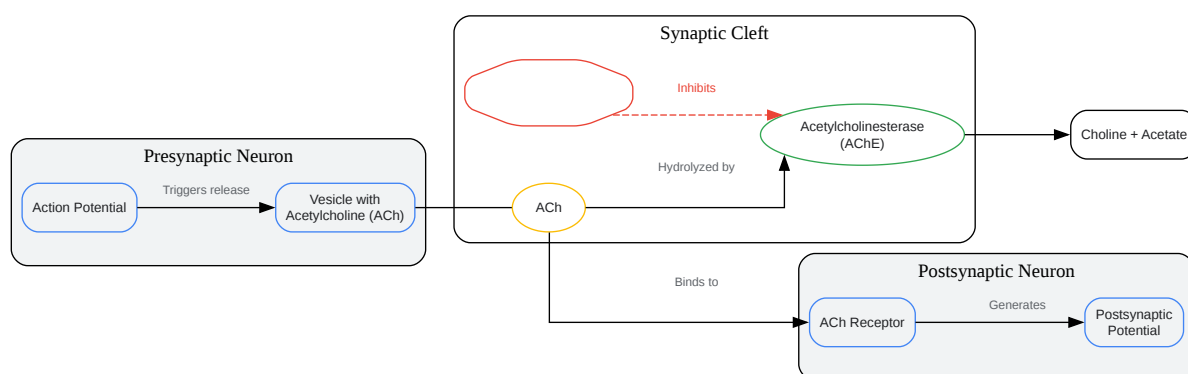
Biological Activity: Acetylcholinesterase Inhibition

1-Hexacosanol has been reported to exhibit larvicidal activity and to inhibit acetylcholinesterase (AChE), suggesting a neurotoxic effect. AChE is a critical enzyme in the

nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Acetylcholinesterase Inhibition Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the effect of an inhibitor like **1-Hexacosanol**.

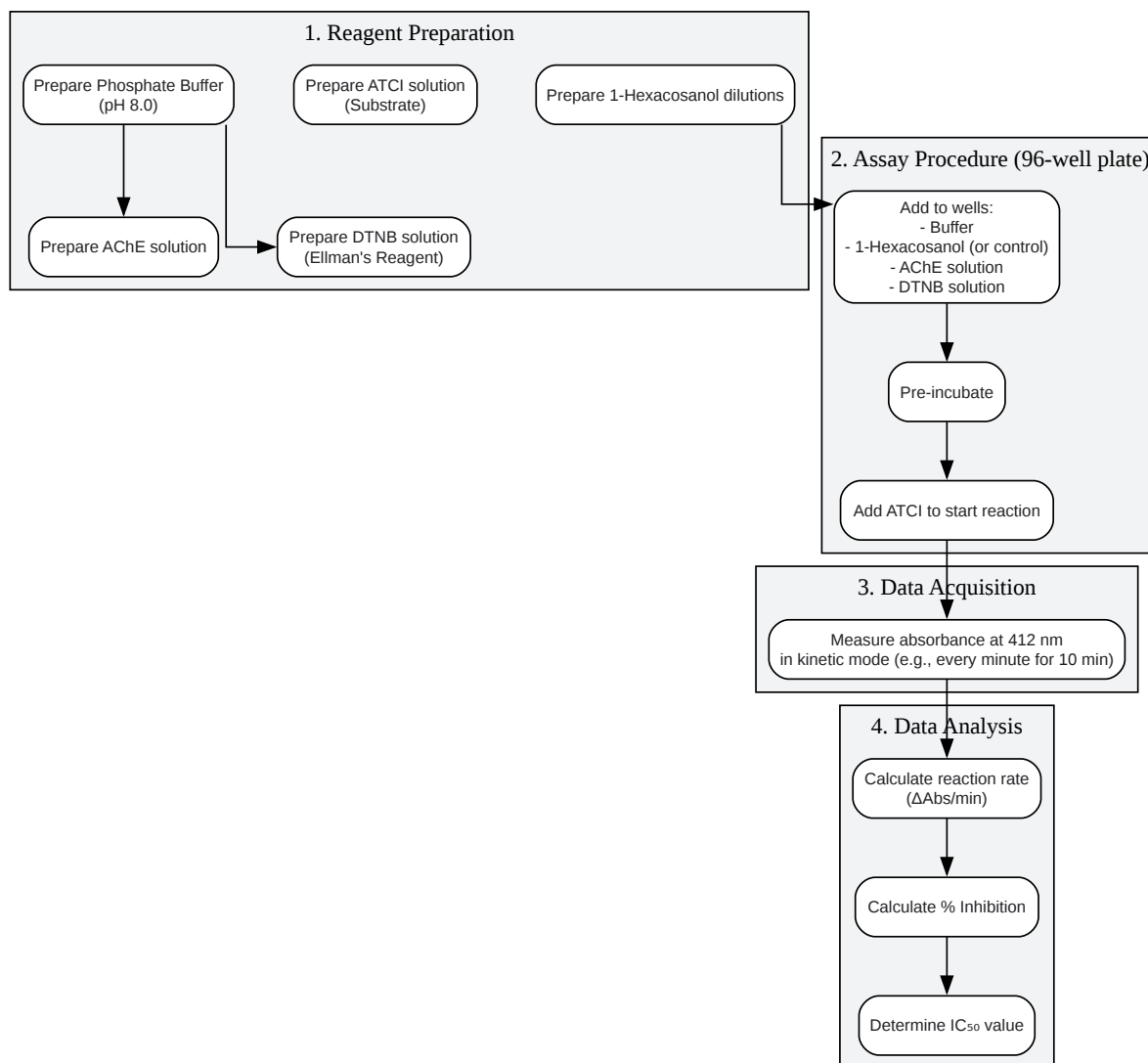


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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by **1-Hexacosanol** in a cholinergic synapse.

Experimental Workflow: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the in vitro inhibitory activity of a compound against AChE.



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Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of **1-Hexacosanol**, along with standardized experimental protocols for their determination. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this long-chain fatty alcohol. The inclusion of its known biological activity as an acetylcholinesterase inhibitor, complete with a signaling pathway and experimental workflow, offers a starting point for further investigation into its potential applications.

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